molecular formula C13H19NO3 B6169733 tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate CAS No. 2413898-08-3

tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate

Cat. No.: B6169733
CAS No.: 2413898-08-3
M. Wt: 237.3
InChI Key:
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Description

tert-Butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate: is an organic compound with the molecular formula C13H19NO3. It is a derivative of carbamic acid and features a tert-butyl group, a hydroxy group, and a methylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-4-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of various materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways.

Comparison with Similar Compounds

  • tert-Butyl N-[(3-hydroxy-4-methylphenyl)methyl]carbamate
  • tert-Butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate
  • tert-Butyl N-[(3-hydroxy-4-methylphenyl)ethyl]carbamate

Comparison:

  • This compound is unique due to the presence of a hydroxy group and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules.
  • tert-Butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate has a formyl group instead of a methyl group, which can alter its chemical properties and reactivity.
  • tert-Butyl N-[(3-hydroxy-4-methylphenyl)ethyl]carbamate has an ethyl group instead of a methyl group, which can affect its steric properties and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2413898-08-3

Molecular Formula

C13H19NO3

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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